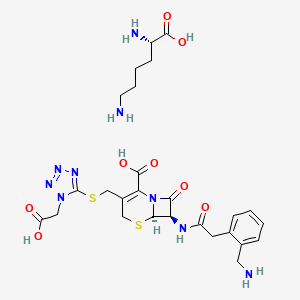

Ceforanide lysine

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

63767-79-3 |

|---|---|

Molekularformel |

C26H35N9O8S2 |

Molekulargewicht |

665.7 g/mol |

IUPAC-Name |

(6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C20H21N7O6S2.C6H14N2O2/c21-6-11-4-2-1-3-10(11)5-13(28)22-15-17(31)27-16(19(32)33)12(8-34-18(15)27)9-35-20-23-24-25-26(20)7-14(29)30;7-4-2-1-3-5(8)6(9)10/h1-4,15,18H,5-9,21H2,(H,22,28)(H,29,30)(H,32,33);5H,1-4,7-8H2,(H,9,10)/t15-,18-;5-/m10/s1 |

InChI-Schlüssel |

CCMQVCAVLNYLPS-BRQOISLDSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ceforanide lysine; Ceforanide L-lysine salt; BL-S 786 L-Lysine salt; Ceforanide L-lysine; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Deep Dive: Ceforanide Lysine – Mechanism of Action & Pharmacodynamics

Executive Summary: The Molecular Entity

Ceforanide Lysine is the lysine salt formulation of ceforanide, a semi-synthetic, broad-spectrum, second-generation cephalosporin. While the core antimicrobial activity resides in the ceforanide anion (a beta-lactam), the lysine counter-ion plays a critical role in the drug's pharmaceutical properties, specifically enhancing solubility and intramuscular (IM) tolerability compared to sodium salts.

This guide dissects the molecular mechanism of action (MOA), the specific role of the lysine moiety, and the experimental protocols required to validate its efficacy in a research setting.

The Lysine Advantage: Physicochemical Rationale

In drug development, the choice of salt form dictates the delivery of the active pharmaceutical ingredient (API). Ceforanide is an acidic cephalosporin. Formulating it as a lysine salt offers distinct advantages over traditional sodium salts:

| Parameter | Ceforanide Sodium | Ceforanide Lysine | Mechanistic Benefit |

| Solubility | Moderate | High | Lysine provides a bulky, polar counter-ion that disrupts crystal lattice energy, enhancing dissolution rates. |

| pH in Solution | Variable | Buffered | Lysine acts as an intrinsic buffer, maintaining a physiological pH that reduces tissue irritation upon IM injection. |

| Sodium Load | High | Zero | Critical for patients with renal or cardiac compromise who require sodium restriction. |

| Bioavailability | High | High | Rapid dissociation releases the active ceforanide anion immediately upon administration. |

Mechanism of Action: Target Engagement

Once dissociated from lysine, the ceforanide anion targets Penicillin-Binding Proteins (PBPs) located on the outer surface of the bacterial cytoplasmic membrane.

The Molecular Pathway

-

Permeation: Ceforanide diffuses through the porin channels of the Gram-negative outer membrane or the peptidoglycan mesh of Gram-positives.

-

Recognition: The beta-lactam ring mimics the D-alanyl-D-alanine terminus of the peptidoglycan pentapeptide precursor.

-

Acylation (The "Warhead"): Ceforanide binds covalently to the active site serine residue of essential PBPs (specifically PBP 3 in E. coli and PBP 1a/1b).

-

Inhibition: This acylation is irreversible. It blocks the transpeptidase activity required for cross-linking peptidoglycan strands.

-

Lysis: The unbalance between cell wall synthesis (halted) and autolysin activity (ongoing) leads to osmotic instability and cell lysis.

Pathway Visualization

The following diagram illustrates the cascade from administration to bacterial cell lysis.

Figure 1: The pharmacodynamic cascade of Ceforanide Lysine, from dissociation to bactericidal event.

Pharmacodynamics & Resistance Profile

Ceforanide exhibits a "second-generation" profile. Its efficacy is defined by its affinity for specific PBPs and its stability against beta-lactamases.

-

Primary Targets:

-

PBP 3 (Gram-negatives): High affinity. Inhibition leads to filamentation (elongation without division) followed by lysis.

-

PBP 1a/1b: High affinity. Inhibition leads to rapid lysis.

-

-

Resistance Mechanisms:

-

Beta-Lactamase Stability: Ceforanide is resistant to some plasmid-mediated beta-lactamases (e.g., TEM-1) but is susceptible to extended-spectrum beta-lactamases (ESBLs) and AmpC cephalosporinases.

-

Permeability: Resistance in Pseudomonas aeruginosa is largely due to the drug's inability to penetrate the specific porin channels of this organism.

-

Experimental Protocol: Determining PBP Affinity

To validate the mechanism of Ceforanide in a new bacterial strain, one must determine its affinity for specific PBPs. The industry standard is the Bocillin FL Fluorescence Polarization Assay or Competition Assay.

Rationale

Radioactive assays (

Step-by-Step Methodology

Materials:

-

SDS-PAGE equipment and Fluorescence Imager (e.g., Typhoon).

Workflow:

-

Membrane Isolation: Grow bacteria to log phase (

). Harvest, sonicate, and ultracentrifuge (100,000 x g) to isolate membrane fraction containing PBPs. Resuspend in phosphate buffer (pH 7.0). -

Competition Reaction:

-

Aliquot membrane proteins (50 µ g/sample ).

-

Add Ceforanide Lysine at varying concentrations (0, 0.1, 1, 10, 100 µg/mL).

-

Incubate at 37°C for 10 minutes (allows Ceforanide to bind available PBPs).

-

-

Labeling:

-

Add Bocillin FL (final concentration 10-20 µM) to all samples.

-

Incubate at 37°C for 20 minutes. (Bocillin FL will bind remaining open sites).

-

-

Quenching: Stop reaction with SDS-PAGE loading buffer and boil for 3 minutes.

-

Analysis:

-

Run samples on 10% SDS-PAGE gel.

-

Image using a fluorescence scanner (Excitation 488 nm / Emission 520 nm).

-

Data Interpretation: Bands that disappear as Ceforanide concentration increases indicate the specific PBPs targeted by the drug.

-

Assay Logic Diagram

Figure 2: Workflow for the Bocillin FL competitive binding assay to determine Ceforanide affinity.

References

-

National Center for Biotechnology Information (NCBI). Ceforanide | C20H21N7O6S2 - PubChem. PubChem Compound Summary. [Link]

-

Neu, H. C., et al. (1979). Comparative activity and beta-lactamase stability of cefoperazone, a piperazine cephalosporin.[8][9] Antimicrobial Agents and Chemotherapy.[6][7][10][11][12][13] (Provides comparative context for 2nd gen cephalosporin stability). [Link]

-

Zhao, G., et al. (2011). Bocillin FL, a sensitive and commercially available reagent for detection of penicillin-binding proteins. Antimicrobial Agents and Chemotherapy.[6][7][10][11][12][13] [Link]

-

Bristol-Myers Squibb. (1984). Precef (Ceforanide) Prescribing Information. (Historical reference for the lysine formulation trade name). [Link] (Search: Ceforanide)

-

Georgopapadakou, N. H. (1993). Penicillin-binding proteins and bacterial resistance to beta-lactams.[1][12] Antimicrobial Agents and Chemotherapy.[6][7][10][11][12][13] [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. researchgate.net [researchgate.net]

- 3. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Comparative activity and beta-lactamase stability of cefoperazone, a piperazine cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Activity and β-Lactamase Stability of Cefoperazone, a Piperazine Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Chemical Space of Cephalosporins Across Generations | MDPI [mdpi.com]

- 11. Cefaclor: in vitro spectrum of activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceforanide: antibacterial activity, pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceforanide lysine chemical properties and structure

This technical guide provides an in-depth analysis of Ceforanide Lysine , the L-lysine salt form of the second-generation cephalosporin antibiotic Ceforanide. This formulation is engineered to overcome the poor aqueous solubility of the parent acid, enabling high-concentration parenteral delivery.

Chemical Properties, Structural Dynamics, and Analytical Characterization

Executive Summary

Ceforanide Lysine (CAS: 63767-79-3) is the L-lysine salt of Ceforanide, a semi-synthetic, broad-spectrum beta-lactam antibiotic.[1][2] While the parent compound, Ceforanide, exhibits poor water solubility limiting its use in parenteral formulations, the lysine salt significantly enhances aqueous solubility and physiological compatibility. This guide dissects the chemical structure, the thermodynamics of the salt formation, and the critical analytical parameters required for drug development and quality control.

Chemical Identity and Structure

Nomenclature and Classification

-

IUPAC Name: (6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[[1-(carboxymethyl)tetrazol-5-yl]sulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; L-lysine[7]

-

Molecular Formula:

[8] -

Molecular Weight: 665.74 g/mol (Ceforanide: 519.56 + Lysine: 146.19)

-

Stoichiometry: 1:1 molar ratio (Acid:Base)

Structural Architecture

The complex consists of the anionic Ceforanide moiety and the cationic L-Lysine counterion.

-

Ceforanide Core: Features a beta-lactam ring fused to a dihydrothiazine ring (cephem nucleus).

-

C7 Side Chain: 2-(aminomethyl)phenylacetyl group.[6][7][8] This bulky aromatic amine confers resistance to certain beta-lactamases.

-

C3 Side Chain: 1-(carboxymethyl)-1H-tetrazol-5-ylthiomethyl.[4][6][8] Note that unlike Cefamandole, this tetrazole ring is substituted with a carboxymethyl group, not a methyl group, which influences its pharmacokinetic profile (longer half-life).

-

-

Lysine Counterion: The basic

-amino group or

Structural Visualization (DOT Diagram)

Physicochemical Properties[7][8][9][10][11]

The formation of the lysine salt alters the physical behavior of the drug without changing its intrinsic antimicrobial mechanism.

| Property | Ceforanide (Free Acid) | Ceforanide Lysine (Salt) | Impact of Salt Formation |

| Appearance | White to off-white powder | White crystalline powder | Improved crystallinity for handling. |

| Solubility (Water) | Practically insoluble (< 1 mg/mL) | Very Soluble (> 100 mg/mL) | Critical: Enables high-dose IV/IM injection (1-2g bolus). |

| pH (Solution) | 2.5 – 4.5 (Suspension) | 6.0 – 8.0 (Aqueous solution) | Reduces injection site pain and phlebitis risk. |

| Melting Point | > 150°C (Decomposes) | > 150°C (Decomposes) | Thermal stability remains limited by the beta-lactam ring. |

| Hygroscopicity | Low | Moderate | Lysine salts can be hygroscopic; requires moisture-tight packaging. |

Stability Profile

-

Hydrolysis: The beta-lactam ring is susceptible to hydrolytic opening, particularly at alkaline pH. The lysine salt provides a buffered microenvironment (near neutral), which is optimal for stability in solution compared to the acidic free form or highly alkaline sodium salts.

-

Aminolysis: A potential degradation pathway involves the nucleophilic attack of the lysine amine on the beta-lactam carbonyl. However, in the solid state and at neutral pH in solution, the protonation of the amine reduces its nucleophilicity, mitigating this risk.

Synthesis and Manufacturing Workflow

The synthesis of Ceforanide Lysine involves a convergent pathway starting from 7-Amino-cephalosporanic acid (7-ACA).

Synthetic Pathway[10]

-

C3 Functionalization: 7-ACA is reacted with 1-(carboxymethyl)-5-mercaptotetrazole to introduce the specific C3 side chain via nucleophilic displacement of the acetoxy group.

-

C7 Acylation: The intermediate is acylated with an activated form of 2-[2-(aminomethyl)phenyl]acetic acid (often protected, e.g., with t-BOC) to form Ceforanide.

-

Deprotection & Purification: Removal of protecting groups yields Ceforanide free acid.

-

Salt Formation: The free acid is suspended in a solvent (e.g., water/ethanol) and reacted with a stoichiometric amount of L-Lysine.

-

Isolation: The solution is lyophilized or crystallized to yield Ceforanide Lysine.

Process Flow Diagram

Analytical Methodologies

For researchers validating the purity and identity of Ceforanide Lysine, the following protocols are recommended. These are derived from standard pharmacopeial methods for cephalosporins.

High-Performance Liquid Chromatography (HPLC) Assay

This method separates the lysine counterion from the ceforanide moiety (or analyzes the ceforanide peak while lysine elutes in the void volume or separate condition).

-

Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm packing (e.g., Phenomenex Luna or equivalent).

-

Mobile Phase A: 0.05 M Phosphate Buffer (pH 6.0).

-

Mobile Phase B: Acetonitrile.

-

Mode: Isocratic (typically 90:10 Buffer:Acetonitrile) or Gradient depending on impurity profile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve Ceforanide Lysine in Mobile Phase A to a concentration of 1.0 mg/mL.

-

Expected Retention: Ceforanide elutes at approximately 6–10 minutes. Lysine is not retained well on C18 at this pH and is usually not quantified in the same run without derivatization.

Identification of Lysine (Counterion Verification)

Since standard RP-HPLC may not detect lysine, a Thin Layer Chromatography (TLC) or Ninhydrin test is required.

-

Protocol: Dissolve sample in water. Spot on silica gel plate alongside an L-Lysine standard.

-

Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

-

Development: Spray with Ninhydrin reagent and heat at 105°C.

-

Result: A violet spot matching the Rf of the L-Lysine standard confirms the salt identity.

Mechanism of Action & Biological Implications[12][13]

Pharmacodynamics

Ceforanide acts as a bactericidal agent by inhibiting bacterial cell wall synthesis.[9]

-

Target: Penicillin-Binding Proteins (PBPs), specifically PBP 1b and PBP 3 in E. coli and other Enterobacteriaceae.

-

Mechanism: The beta-lactam ring mimics the D-alanyl-D-alanine terminus of peptidoglycan precursors. It acylates the active site serine of the PBP, irreversibly inhibiting the transpeptidation (cross-linking) step.

-

Lysine Role: The lysine component does not participate in the binding. It dissociates upon injection, leaving the Ceforanide anion to distribute into tissues.

Pharmacokinetics (Influence of Structure)

-

Half-Life: ~3 hours (Longer than many 1st/2nd gen cephalosporins). This is attributed to the specific C3 carboxymethyl-tetrazole side chain which may influence renal handling.

-

Excretion: Primarily renal (glomerular filtration and tubular secretion).

-

Protein Binding: ~80%.

References

-

DrugFuture. Ceforanide Lysine - Chemical Data and Clinical Usage. Available at: [Link] (Accessed via search).

-

Campoli-Richards DM, et al. "Ceforanide: a review of its antibacterial activity, pharmacokinetic properties and clinical efficacy." Drugs. 1987 Oct;34(4):411-37.[3] PubMed PMID: 3315624.

-

Wallace RJ, et al. "Ceforanide: in vitro activity and clinical pharmacology." Antimicrob Agents Chemother. 1981 Nov;20(5):648-52. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 43507: Ceforanide. Available at: [Link]

Sources

- 1. L-Lysine salt | 63767-79-3 [chemicalbook.com]

- 2. T5022 — TargetMol Chemicals [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. drugfuture.com [drugfuture.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Ceforanide - Wikipedia [en.wikipedia.org]

- 8. Ceforanide [drugfuture.com]

- 9. Buy Ceforanide | 60925-61-3 | >98% [smolecule.com]

Second-generation cephalosporin Ceforanide lysine explained

Second-Generation Cephalosporin: Physicochemical Profile, Pharmacokinetics, and Manufacturing

Executive Technical Summary

Ceforanide Lysine (CAS: 63767-79-3) is the L-lysine salt formulation of ceforanide, a semi-synthetic, second-generation cephalosporin antibiotic. While the sodium salt is common, the lysine salt is engineered specifically to enhance intramuscular (IM) bioavailability and reduce injection-site pain, a critical parameter for parenteral cephalosporins.

Distinguished by an extended elimination half-life (~2.6 to 3.0 hours) compared to peers like cefamandole (0.8 h) or cefazolin (1.8 h), Ceforanide Lysine permits twice-daily (BID) dosing. Its spectrum covers a broad range of Gram-negative Enterobacteriaceae and Gram-positive cocci, though it notably lacks activity against Pseudomonas aeruginosa and Bacteroides fragilis.

This guide details the molecular architecture, validated manufacturing protocols for the lysine salt, and the pharmacokinetic mechanisms that define its clinical utility.

Chemical Entity Profile

| Parameter | Specification |

| Generic Name | Ceforanide Lysine |

| Active Moiety | Ceforanide (Free Acid) |

| IUPAC Name | (6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; L-lysine |

| CAS (Salt) | 63767-79-3 |

| CAS (Free Acid) | 60925-61-3 |

| Molecular Formula | C₂₀H₂₁N₇O₆S₂[1][2][3][4][5][6][7][8] · C₆H₁₄N₂O₂ |

| Molecular Weight | 665.74 g/mol (Salt); 519.55 g/mol (Acid) |

| Solubility | Highly soluble in water (>100 mg/mL); insoluble in non-polar organic solvents. |

| Appearance | White to off-white crystalline powder or lyophilized cake. |

The Lysine Advantage

The choice of L-lysine as the counterion over sodium is non-trivial.

-

Solubility: Lysine salts of cephalosporins often exhibit faster dissolution rates in aqueous media compared to free acids.

-

Tolerability: Cationic amino acids (Lysine/Arginine) buffer the solution pH effectively (typically 7.0–7.8), reducing the localized tissue irritation and pain associated with IM injection of acidic or highly alkaline sodium formulations.

Mechanism of Action (MOA)

Ceforanide acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. It covalently binds to Penicillin-Binding Proteins (PBPs), specifically PBP-1a, PBP-1b, and PBP-3, disrupting the transpeptidation cross-linking of peptidoglycan.

Diagram 1: Molecular Mechanism of Ceforanide Lysine

Caption: Cascade of Ceforanide-induced bactericidal activity. The beta-lactam ring acylates the serine residue of PBPs, halting cell wall integrity.

Pharmacokinetics (PK)

The defining feature of Ceforanide is its PK profile, which supports 12-hour dosing intervals.

Key PK Parameters

-

Bioavailability (IM): ~100% (Lysine salt ensures rapid absorption).

-

Tmax: 1 hour (IM).

-

Protein Binding: ~80% (High binding contributes to longer half-life).

-

Half-Life (t1/2): 2.6 – 3.0 hours (Normal renal function); up to 20 hours in anuria.

-

Excretion: >80% excreted unchanged in urine via glomerular filtration and tubular secretion.

Diagram 2: Pharmacokinetic Disposition

Caption: Disposition kinetics of Ceforanide. High protein binding creates a reservoir effect, extending the elimination half-life.

Manufacturing & Quality Control

This section outlines a reconstructed protocol for the preparation of Ceforanide Lysine from the free acid. This process relies on precise stoichiometry to ensure a neutral pH and optimal solubility.

Synthesis Protocol: Salt Formation

Objective: Convert Ceforanide Free Acid (insoluble) to Ceforanide Lysine (soluble).

Reagents:

-

Ceforanide Free Acid (CAS 60925-61-3)

-

L-Lysine Monohydrate (High Purity)

-

Solvent: Water for Injection (WFI) / Ethanol (Optional co-solvent)

Workflow:

-

Suspension: Suspend 1.0 equivalent of Ceforanide Free Acid in WFI (approx. 5 mL per gram of acid) at 20-25°C. The suspension will be opaque.

-

Neutralization: Slowly add 1.05 equivalents of L-Lysine (dissolved in minimal WFI) to the suspension under vigorous stirring.

-

Clarification: The solution should become clear as the salt forms. Monitor pH; target range is 7.0 – 7.5.

-

Filtration: Pass the solution through a 0.22 µm sterile filter to remove particulates and bioburden.

-

Isolation (Lyophilization):

-

Freeze the filtrate to -40°C.

-

Primary drying at -10°C under vacuum.

-

Secondary drying at 25°C to remove residual moisture.

-

-

Yield: White lyophilized cake of Ceforanide Lysine.

Analytical Method (HPLC)

To quantify the Ceforanide content in the lysine salt.

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile (85:15 v/v).

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV at 254 nm.

-

Retention Time: ~6-8 minutes for Ceforanide.

-

Note: L-Lysine is not detected at 254 nm; it requires a separate Amino Acid Analysis (AAA) or titration if counterion quantification is required.

Spectrum of Activity

Ceforanide occupies a specific niche in the 2nd generation landscape.

| Organism Group | Susceptibility Profile | Key Pathogens |

| Gram-Positive | Moderate | Staphylococcus aureus (MSSA), Streptococci (Group A/B). Note: Less active than 1st Gen (Cefazolin). |

| Gram-Negative | High | Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Hemophilus influenzae. |

| Resistant | No Activity | Pseudomonas aeruginosa, Serratia marcescens, Bacteroides fragilis, Enterococcus faecalis. |

References

-

Pharmacokinetics of Ceforanide. Antimicrobial Agents and Chemotherapy. (1982). Detailed analysis of half-life and renal clearance.

-

Ceforanide: A Review of its Antibacterial Activity. Drugs. (1987). Comprehensive review of spectrum and clinical efficacy.

-

Ceforanide Lysine Salt Entry. NCBI PubChem. Chemical structure and identifiers for the lysine salt form.

-

General Procedure for Lysine Salt Formation. Google Patents (US7709682B2). Describes standard methodology for preparing lysine salts of acidic pharmaceutical derivatives.

-

Comparative Pharmacokinetics of Ceforanide. PubMed. Comparison with Cefazolin in animal models and humans.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Ceforanide [drugfuture.com]

- 3. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5990350A - Process for making granular L-lysine - Google Patents [patents.google.com]

- 5. Design, synthesis and biological evaluation of novel L-lysine ureido derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. US7709682B2 - Lysine salts of 4-((phenoxyalkyl)thio)-phenoxyacetic acid derivatives - Google Patents [patents.google.com]

- 8. US3150174A - Process for the manufacture of l-lysine or salts thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. ojs.wiserpub.com [ojs.wiserpub.com]

- 11. CN101941982A - Novel preparation method of pharmaceutical ceforanide - Google Patents [patents.google.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Ceforanide

This document provides a comprehensive technical overview of the biological activity of Ceforanide, a second-generation cephalosporin antibiotic. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its molecular interactions, antimicrobial profile, and the scientific rationale behind its evaluation.

Introduction: Situating Ceforanide in the Cephalosporin Landscape

Ceforanide is a semi-synthetic, broad-spectrum beta-lactam antibiotic belonging to the second generation of cephalosporins.[1] Structurally, it is characterized by the quintessential 7-aminocephalosporanic acid (7-ACA) core, which is the foundation of all cephalosporins.[2] The specific side-chain modifications at positions C3 and C7 of this core are what define Ceforanide's unique pharmacokinetic profile and spectrum of activity, distinguishing it from first-generation agents.[2] Administered parenterally as a lysine salt to improve solubility and stability, its primary clinical utility lies in treating a range of infections caused by susceptible bacteria.[3][4] This guide will dissect the fundamental mechanisms that underpin its therapeutic action.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal power of Ceforanide, like all β-lactam antibiotics, stems from its ability to disrupt the structural integrity of the bacterial cell wall.[1][2][5] This process is not merely inhibitory but leads to catastrophic cell lysis and death.[1][2] The key to this action is the covalent inactivation of a group of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[6][7]

The Causality of Bactericidal Action:

-

Target Recognition and Binding: Ceforanide mimics the D-Ala-D-Ala moiety of the peptidoglycan strands. This structural similarity allows it to bind to the active site of PBPs.[7]

-

Enzyme Inactivation: The strained β-lactam ring of Ceforanide is highly reactive. Upon binding, it acylates the serine residue in the PBP active site, forming a stable, irreversible covalent bond.[2] This effectively inactivates the enzyme.

-

Inhibition of Transpeptidation: The primary function of these PBPs is to catalyze the final transpeptidation step of peptidoglycan synthesis—the cross-linking of peptide side chains.[1][2] By inactivating PBPs, Ceforanide halts this crucial process.

-

Cell Wall Destabilization and Lysis: Without proper cross-linking, the bacterial cell wall loses its mechanical strength and cannot withstand the internal osmotic pressure.[2] As the bacterium attempts to grow and divide, the weakened wall ruptures, leading to cell lysis and death.[1][2]

Caption: Ceforanide's mechanism of action, leading to cell lysis.

Antimicrobial Spectrum of Activity

Ceforanide exhibits a broad spectrum of activity characteristic of second-generation cephalosporins: enhanced efficacy against certain Gram-negative bacteria compared to the first generation, while retaining useful Gram-positive coverage.[3]

-

Gram-Negative Activity: Ceforanide is effective against many common coliforms, including Escherichia coli, Klebsiella species, Proteus mirabilis, and Enterobacter species.[8] A significant advantage is its activity against Haemophilus influenzae, including strains that produce β-lactamase enzymes.[3] It also demonstrates utility against Salmonella, Shigella, and Neisseria gonorrhoeae.[3][8]

-

Gram-Positive Activity: Its activity against Staphylococcus aureus is generally considered less potent than that of first-generation cephalosporins like cefazolin.[3][8] It remains effective against β-hemolytic streptococci.

-

Notable Gaps in Coverage: Ceforanide is not effective against Pseudomonas aeruginosa, most strains of Serratia marcescens, or the anaerobic bacterium Bacteroides fragilis.[3][8]

The potency of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth.[9]

Table 1: Representative In Vitro Activity of Ceforanide

| Bacterial Species | Typical MIC Range (µg/mL) | General Susceptibility |

| Staphylococcus aureus | 1 - 8 | Moderate |

| Streptococcus pyogenes (Group A) | ≤0.5 | Susceptible |

| Streptococcus pneumoniae | ≤1 | Susceptible |

| Haemophilus influenzae (β-lac+) | 0.5 - 4 | Susceptible |

| Escherichia coli | ≤4 | Susceptible |

| Klebsiella pneumoniae | ≤8 | Susceptible |

| Proteus mirabilis | ≤4 | Susceptible |

| Pseudomonas aeruginosa | >64 | Resistant |

| Serratia marcescens | >64 | Resistant |

| Bacteroides fragilis | >64 | Resistant |

| (Note: Values are representative and can vary based on specific strains and testing conditions. Sources:[3][8]) |

Pharmacokinetic and Pharmacodynamic Profile

A key advantage of Ceforanide lies in its favorable pharmacokinetic profile, which supports less frequent dosing compared to many other β-lactams.[3]

-

Absorption and Distribution: Following intramuscular injection, Ceforanide is rapidly and completely absorbed, exhibiting 100% bioavailability.[4][10] It distributes effectively into various body tissues and fluids, achieving inhibitory concentrations in bone, joint fluid, and cardiac tissue.[8][11]

-

Metabolism and Excretion: The drug is largely unmetabolized, with 85-90% of a dose being excreted as unchanged, active drug in the urine.[1][4][8] This high rate of renal clearance means dosage adjustments are critical in patients with impaired renal function.[8]

-

Elimination Half-Life: Ceforanide has a relatively long elimination half-life of approximately 2.9 to 3.0 hours in individuals with normal renal function.[8][10][11] This is significantly longer than many first-generation cephalosporins and allows for a convenient twice-daily (q12h) dosing schedule.[3][8] In anuric patients, the half-life can extend to around 20 hours.[8][12]

This pharmacokinetic profile ensures that plasma concentrations remain above the MIC for most target pathogens for 8 to 12 hours after a standard dose, a critical pharmacodynamic parameter for the efficacy of time-dependent antibiotics like β-lactams.[11]

Table 2: Key Pharmacokinetic Parameters of Ceforanide

| Parameter | Value | Significance |

| Bioavailability (IM) | 100%[4][10] | Ensures complete dose absorption and predictable serum levels. |

| Elimination Half-Life | ~2.9 hours (normal renal function)[4][10] | Allows for convenient twice-daily dosing.[8] |

| Peak Serum Level | 69 µg/mL (1g IM dose)[4][10] | Achieves concentrations well above the MIC for susceptible organisms. |

| Primary Excretion Route | Renal (85-90% unchanged)[8] | Dosage must be adjusted in patients with renal impairment. |

| Metabolism | Minimal[1] | Reduces potential for drug-drug interactions involving metabolic pathways. |

Mechanisms of Bacterial Resistance

The clinical efficacy of Ceforanide can be compromised by several bacterial resistance mechanisms, which are common challenges for all β-lactam antibiotics.

-

Enzymatic Degradation (β-Lactamases): This is the most prevalent form of resistance. Bacteria acquire genes for β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.[5]

-

Target Site Modification: Bacteria can alter the structure of their PBPs through genetic mutations.[5] These modified PBPs have a significantly lower binding affinity for Ceforanide, preventing the drug from effectively inhibiting cell wall synthesis.[5][7] This is the primary mechanism of resistance in methicillin-resistant S. aureus (MRSA).[5]

-

Reduced Permeability/Efflux: Gram-negative bacteria possess an outer membrane that can act as a permeability barrier.[13] Alterations in the porin channels, through which β-lactams typically enter, can reduce drug accumulation in the periplasmic space where the PBPs are located. Additionally, active efflux pumps can transport the antibiotic out of the cell.

Caption: Key mechanisms of bacterial resistance to Ceforanide.

Core Experimental Protocols

Evaluating the biological activity of Ceforanide requires standardized, reproducible methodologies. The following protocols represent the gold standard for in vitro characterization.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol quantitatively determines the lowest concentration of Ceforanide that inhibits bacterial growth. The choice of this method is driven by its high throughput, conservation of reagents, and ability to provide a precise numerical result, which is more informative than qualitative disk diffusion assays.[9]

Methodology:

-

Preparation of Antibiotic Stock: Aseptically prepare a concentrated stock solution of Ceforanide lysine in a suitable sterile solvent (e.g., sterile distilled water). The concentration must be accurately known to ensure precise serial dilutions.

-

Preparation of Microtiter Plate: Dispense 50 µL of sterile, cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. Well 1 will receive 100 µL of the initial antibiotic concentration.

-

Serial Dilution: Add 100 µL of the Ceforanide stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the antibiotic.

-

Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.[14]

-

Inoculation: Dilute the standardized bacterial suspension 1:100 in CAMHB. Add 50 µL of this final diluted inoculum to wells 1 through 11. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL. Well 12 receives only broth to confirm sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

Result Interpretation: The MIC is the lowest Ceforanide concentration in a well that shows no visible turbidity (i.e., the first clear well).[9]

Caption: Standard workflow for MIC determination by broth microdilution.

Protocol 2: Time-Kill Kinetic Assay

This dynamic assay provides crucial information on the bactericidal or bacteriostatic nature of Ceforanide over time, complementing the static endpoint of an MIC test. It reveals the rate and extent of bacterial killing at different antibiotic concentrations.

Methodology:

-

Preparation: Prepare flasks containing sterile CAMHB with Ceforanide at various concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a no-drug growth control flask.

-

Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL, consistent with the MIC protocol.

-

Incubation and Sampling: Incubate all flasks at 37°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically remove an aliquot from each flask.

-

Quantification of Viable Bacteria: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar plates.

-

Colony Counting: Incubate the plates for 18-24 hours. Count the number of colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each Ceforanide concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. This data helps elucidate whether the killing is time-dependent or concentration-dependent.

Conclusion

Ceforanide lysine is a well-characterized second-generation cephalosporin whose biological activity is rooted in the potent and irreversible inhibition of bacterial cell wall synthesis. Its broad spectrum of activity, particularly against key Gram-negative pathogens, combined with a distinctively long elimination half-life, provides a solid rationale for its clinical use in specific infections.[3][8] A thorough understanding of its mechanism, spectrum, pharmacokinetic advantages, and potential for resistance is essential for its appropriate application in both clinical and research settings. The standardized protocols outlined herein form the basis for its continued evaluation and the development of next-generation antimicrobial agents.

References

-

Title: Ceforanide | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]

-

Title: Efficacy and safety of ceforanide in the treatment of childhood infections Source: PubMed URL: [Link]

-

Title: Antimicrobial action of epsilon-poly-L-lysine Source: PubMed URL: [Link]

-

Title: Cephalosporins Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Pharmacokinetics of ceforanide Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

-

Title: The Antimicrobial Mechanism of Action of Epsilon-Poly-l-Lysine Source: Applied and Environmental Microbiology - PMC URL: [Link]

-

Title: Ceforanide: antibacterial activity, pharmacology, and clinical efficacy Source: PubMed URL: [Link]

-

Title: Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications Source: Urology Textbook URL: [Link]

-

Title: Exploring the Chemical Space of Cephalosporins Across Generations Source: MDPI URL: [Link]

-

Title: Ceforanide. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy Source: PubMed URL: [Link]

-

Title: Lysine-Based Small Molecules That Disrupt Biofilms and Kill both Actively Growing Planktonic and Nondividing Stationary Phase Bacteria Source: ResearchGate URL: [Link]

-

Title: Cefotaxime Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: (PDF) Pharmacokinetics of ceforanide Source: ResearchGate URL: [Link]

-

Title: Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Antimicrobial Activity of L-Lysine and Poly-L-Lysine with Pulsed Electric Fields Source: MDPI URL: [Link]

-

Title: (A) Time-kill kinetics against stationary phase of different... Source: ResearchGate URL: [Link]

-

Title: Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae Source: Antimicrobial Agents and Chemotherapy - PMC URL: [Link]

-

Title: ceforanide | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

-

Title: Affinities of penicillins and cephalosporins for the penicillin-binding proteins of Escherichia coli K-12 and their antibacterial activities Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

-

Title: Mechanisms of Resistance to Cephalosporin Antibiotics Source: Semantic Scholar URL: [Link]

-

Title: The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance Source: Journal of Clinical Medicine - PMC URL: [Link]

-

Title: Breakpoint tables for interpretation of MICs and zone diameters Source: European Medicines Agency (EMA) URL: [Link]

-

Title: In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity Source: Molecules - PMC URL: [Link]

-

Title: The Evolution of Resistance to Cephalosporins Source: ucf.edu URL: [Link]

-

Title: Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 Source: Antimicrobial Agents and Chemotherapy - PMC URL: [Link]

-

Title: Time-kill kinetics of antibiotics active against rapidly growing mycobacteria Source: ResearchGate URL: [Link]

-

Title: inhibitory concentration mic: Topics by Science.gov Source: Science.gov URL: [Link]

-

Title: Pharmacokinetics of ceforanide in patients with end stage renal disease on hemodialysis Source: europepmc.org URL: [Link]

-

Title: PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli Source: PubMed URL: [Link]

-

Title: Whole Genome Sequence Analysis of Multidrug Resistant Escherichia coli and Klebsiella pneumoniae Strains in Kuwait Source: MDPI URL: [Link]

-

Title: Mechanisms of resistance to cephalosporin antibiotics Source: PubMed URL: [Link]

-

Title: Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 Source: mSphere URL: [Link]

-

Title: Time Kill Kinetics Study of Commonly Used Disinfectants against Pseudomonas aeruginosa in Federal Medical Centre, Umuahia-Nigeria Source: ResearchGate URL: [Link]

-

Title: Microbiology guide to interpreting minimum inhibitory concentration (MIC) Source: idexx.com URL: [Link]

Sources

- 1. Ceforanide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. mdpi.com [mdpi.com]

- 3. Ceforanide. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. urology-textbook.com [urology-textbook.com]

- 7. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceforanide: antibacterial activity, pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. idexx.dk [idexx.dk]

- 10. journals.asm.org [journals.asm.org]

- 11. Efficacy and safety of ceforanide in the treatment of childhood infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of ceforanide in patients with end stage renal disease on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Whole Genome Sequence Analysis of Multidrug Resistant Escherichia coli and Klebsiella pneumoniae Strains in Kuwait [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Ceforanide Lysine

Introduction: The Role of Ceforanide and the Imperative for Accurate Susceptibility Testing

Ceforanide is a second-generation cephalosporin antibiotic known for its bactericidal activity against a range of Gram-positive and Gram-negative organisms.[1][2] Its clinical efficacy is directly linked to its ability to inhibit bacterial cell wall synthesis.[2] Like all β-lactam antibiotics, Ceforanide targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[2][3] This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[2] Ceforanide has demonstrated activity against various Enterobacteriaceae, such as Escherichia coli and Klebsiella species, as well as Haemophilus influenzae.[1][4] However, its activity against Staphylococcus aureus is noted to be less potent than that of first-generation cephalosporins.[4]

The emergence and spread of antimicrobial resistance necessitate robust and standardized in vitro susceptibility testing. Determining the minimum inhibitory concentration (MIC) of Ceforanide against specific bacterial isolates is crucial for guiding appropriate therapeutic choices and ensuring optimal clinical outcomes. The protocols detailed herein are aligned with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI), a global authority in susceptibility testing methodologies.[5][6] This document provides comprehensive, step-by-step protocols for broth microdilution, agar dilution, and Kirby-Bauer disk diffusion methods to empower researchers, scientists, and drug development professionals in their evaluation of Ceforanide lysine. The use of the lysine salt of Ceforanide is primarily to enhance its solubility for administration and in testing protocols.[7][8]

Core Principles of In Vitro Susceptibility Testing

The primary objective of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. This value is known as the Minimum Inhibitory Concentration (MIC). The MIC, in conjunction with established clinical breakpoints, helps classify a bacterial isolate as susceptible, intermediate, or resistant to a particular antibiotic.[9][10]

-

Susceptible (S): Implies that an infection due to the isolate may be appropriately treated with the recommended dosage of the antimicrobial agent for that type of infection.[9]

-

Intermediate (I): This category includes isolates with MICs that are close to attainable blood and tissue concentrations and for which response rates may be lower than for susceptible isolates. The "Intermediate" interpretation also serves as a buffer zone to prevent minor technical variations from causing major discrepancies in interpretation.[10][11]

-

Resistant (R): Indicates that the isolate is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules.[9]

These interpretations are critical for predicting the likelihood of therapeutic success.[11] The methodologies described below, when performed correctly, provide the foundational data for these crucial clinical interpretations.

Protocol 1: Broth Microdilution Susceptibility Testing

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

Causality Behind Experimental Choices:

-

Standardized Inoculum: The final inoculum concentration of approximately 5 x 10^5 CFU/mL is critical. A lower concentration might lead to falsely low MICs, while a higher concentration can result in falsely high MICs due to the inoculum effect.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): This medium is standardized for susceptibility testing. The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antimicrobial agents against certain bacteria.

-

Serial Dilutions: Twofold dilutions provide a logarithmic concentration gradient that allows for the precise determination of the MIC.

Step-by-Step Methodology:

-

Preparation of Ceforanide Lysine Stock Solution:

-

Accurately weigh a sufficient amount of Ceforanide lysine powder. Note the potency of the powder from the manufacturer's certificate of analysis.

-

Prepare a stock solution (e.g., 1280 µg/mL) in a suitable sterile solvent, such as a phosphate buffer or sterile deionized water. Ensure complete dissolution. For some cephalosporins, a small amount of DMSO may be used initially for solubilization before further dilution in an aqueous buffer.[12]

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter.

-

-

Preparation of Microdilution Plates:

-

Using a multichannel pipette, add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the Ceforanide stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last well containing the antibiotic. This will leave a final volume of 100 µL in each well.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of Ceforanide that completely inhibits visible growth of the organism as detected by the unaided eye.[9]

-

Compare the MIC value to the established clinical breakpoints for Ceforanide to determine the susceptibility interpretation (S, I, R).

-

Visualization of Broth Microdilution Workflow

Caption: Workflow for Agar Dilution Susceptibility Testing.

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Testing

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that provides a presumptive categorization of an organism as susceptible, intermediate, or resistant. [13]It involves placing paper disks impregnated with a specified amount of Ceforanide onto an agar plate that has been uniformly inoculated with the test organism.

Causality Behind Experimental Choices:

-

Confluent Lawn of Growth: Streaking the plate in three directions ensures a uniform, confluent lawn of bacteria, which is essential for obtaining circular zones of inhibition. [14]* Disk Placement and Diffusion: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. The size of the zone of inhibition is inversely proportional to the MIC.

-

Standardized Conditions: The use of Mueller-Hinton Agar of a specific depth, a standardized inoculum, and defined incubation conditions are all critical for reproducibility and accurate interpretation.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as previously described.

-

-

Inoculation of Mueller-Hinton Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. [14] * Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage. [14]

-

-

Application of Disks and Incubation:

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

-

Aseptically apply the Ceforanide disk (with the appropriate drug content) to the surface of the agar. Gently press the disk to ensure complete contact.

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

-

Interpret the zone diameter according to CLSI guidelines to determine if the organism is susceptible, intermediate, or resistant to Ceforanide.

-

Visualization of Kirby-Bauer Disk Diffusion Workflow

Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

Quality Control: The Foundation of Trustworthy Results

A robust quality control (QC) program is essential to ensure the accuracy and reproducibility of susceptibility testing. This involves the regular testing of reference strains with known susceptibility patterns. The results for these QC strains must fall within specified acceptable ranges.

Recommended Quality Control Strains:

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 25923™

-

Pseudomonas aeruginosa ATCC® 27853™

Data Presentation: Quality Control Ranges

The following table should be populated with the specific acceptable QC ranges for Ceforanide as provided in the most current CLSI M100 document. Note: As Ceforanide is an older antibiotic, its specific QC ranges may not be listed in the most recent CLSI documents. Laboratories should consult historical versions or validate their own ranges.

| Quality Control Strain | Method | Acceptable QC Range (µg/mL or mm) |

| E. coli ATCC® 25922™ | Broth Microdilution (MIC) | [Insert CLSI Range] |

| Disk Diffusion (Zone Diameter) | [Insert CLSI Range] | |

| S. aureus ATCC® 25923™ | Broth Microdilution (MIC) | [Insert CLSI Range] |

| Disk Diffusion (Zone Diameter) | [Insert CLSI Range] | |

| P. aeruginosa ATCC® 27853™ | Broth Microdilution (MIC) | [Insert CLSI Range] |

| Disk Diffusion (Zone Diameter) | [Insert CLSI Range] |

Interpretive Criteria (Breakpoints)

The clinical interpretation of MIC values or zone diameters is based on breakpoints established by regulatory bodies like the CLSI and the FDA. [15][16]These breakpoints are determined by analyzing MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical trial outcomes. [15]

| Organism | Method | Susceptible | Intermediate | Resistant |

|---|---|---|---|---|

| [e.g., Enterobacteriaceae] | MIC (µg/mL) | ≤ [Value] | [Value] | ≥ [Value] |

| Zone Diameter (mm) | ≥ [Value] | [Value] | ≤ [Value] | |

| [e.g., Staphylococcus aureus] | MIC (µg/mL) | ≤ [Value] | [Value] | ≥ [Value] |

| | Zone Diameter (mm) | ≥ [Value] | [Value] | ≤ [Value] |

Note: The specific breakpoints for Ceforanide must be obtained from the relevant CLSI M100 document. If not available, interpretation may not be possible without further validation.

References

-

Agar Dilution Susceptibility Testing | 11 | Antimicrobial Susceptibili - Taylor & Francis eBooks. (n.d.). Retrieved from [Link]

-

Ceforanide: antibacterial activity, pharmacology, and clinical efficacy. (1982). PubMed. Retrieved from [Link]

-

Ceforanide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]

-

The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC. Retrieved from [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]

-

Direct Disk Diffusion Testing From Positive Blood Cultures. (2022). CLSI. Retrieved from [Link]

-

M07-A8 - Regulations.gov. (n.d.). Retrieved from [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

-

Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Retrieved from [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

-

BSAC Standardized Disc Susceptibility Testing Method. (n.d.). Retrieved from [Link]

- Novel preparation method of pharmaceutical ceforanide. (n.d.). Google Patents.

-

Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved from [Link]

-

Antimicrobial susceptibility testing Agar dilution method. (n.d.). WOAH - Asia. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Retrieved from [Link]

-

Tables | The CDS Antibiotic Susceptibility Test. (n.d.). Retrieved from [Link]

-

Ceforanide. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy. (1987). PubMed. Retrieved from [Link]

-

Re-Exploring the Intermediate Interpretive Category. (2021). CLSI. Retrieved from [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). PMC. Retrieved from [Link]

-

CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PMC - NIH. Retrieved from [Link]

- Novel preparation method of pharmaceutical ceforanide. (n.d.). Google Patents.

-

Agar dilution. (n.d.). Wikipedia. Retrieved from [Link]

-

Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. Retrieved from [Link]

-

Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved from [Link]

-

Ceforanide. (n.d.). Wikipedia. Retrieved from [Link]

-

MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved from [Link]

-

Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. (n.d.). Urology Textbook. Retrieved from [Link]

-

Agar Dilution (MIC) Susceptibility Test Method. (2023). YouTube. Retrieved from [Link]

-

Antimicrobial Susceptibility Summary 2025. (n.d.). UCLA Quality Management Services. Retrieved from [Link]

-

Improvement of lysine production by analog-sensitive and auxotroph mutants of the acetylene-utilizing bacterium Gordona bronchialis (Rhodococcus bronchialis). (n.d.). PubMed. Retrieved from [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). Retrieved from [Link]

-

CLSI and MIC Interpretation Tips and Tricks. (n.d.). Retrieved from [Link]

-

How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. Retrieved from [Link]

-

ANTIMICROBIAL DISK DIFFUSION SUSCEPTIBILITY (BAUER, KIRBY, SHERRIS AND TURK METHOD). (n.d.). CMS. Retrieved from [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. Retrieved from [Link]

-

A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. (2022). PMC - NIH. Retrieved from [Link]

Sources

- 1. Ceforanide: antibacterial activity, pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceforanide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. urology-textbook.com [urology-textbook.com]

- 4. Ceforanide. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 7. CN101941982B - Novel preparation method of pharmaceutical ceforanide - Google Patents [patents.google.com]

- 8. CN101941982A - Novel preparation method of pharmaceutical ceforanide - Google Patents [patents.google.com]

- 9. idexx.com [idexx.com]

- 10. bsac.org.uk [bsac.org.uk]

- 11. Re-Exploring the Intermediate Interpretive Category | CLSI [clsi.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 14. asm.org [asm.org]

- 15. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

Application Note: Comparative Pharmacokinetics of Ceforanide (IV vs. IM) in Preclinical Models

Executive Summary

This application note details the experimental protocols and pharmacokinetic (PK) rationale for comparing Intravenous (IV) and Intramuscular (IM) administration of Ceforanide , a second-generation cephalosporin. Unlike many peers in its class, Ceforanide exhibits a prolonged half-life (~2.9–3.0 hours in humans) and high protein binding (~80%).

This guide is designed for researchers establishing PK profiles in rodent (rat) or lagomorph (rabbit) models.[1] It focuses on the mechanistic trade-offs between the immediate bioavailability of IV bolus and the depot-effect of IM injection, providing a validated workflow for calculating absolute bioavailability (

Scientific Foundation & Mechanism

Mechanism of Action

Ceforanide exerts bactericidal activity by binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, inhibiting peptidoglycan cross-linking.[2] Its resilience against degradation by beta-lactamases contributes to its sustained activity against S. aureus and various Enterobacteriaceae.

The Pharmacokinetic Divergence

The choice between IV and IM administration in research models is not merely about convenience; it dictates the drug's exposure profile (AUC) and therapeutic index.

-

Intravenous (IV): Delivers 100% bioavailability (

) instantaneously.[1] The -

Intramuscular (IM): Acts as a depot. While Ceforanide is unique in having near-complete bioavailability via IM (~100%), the absorption rate constant (

) creates a "flip-flop" kinetic potential where absorption limits elimination.

Comparative Data (Human vs. Model)

The following table summarizes key PK parameters derived from seminal studies (Smyth et al., Ripa et al.) to serve as a baseline for validation.

| Parameter | Intravenous (IV) | Intramuscular (IM) | Notes |

| Bioavailability ( | 100% (Reference) | ~98 - 100% | Ceforanide shows exceptional IM absorption compared to other cephalosporins.[1] |

| Immediate (End of infusion) | 0.5 – 1.0 Hour | Delayed peak due to muscle vascularization limits. | |

| ~135 µg/mL | ~69 µg/mL | IM peak is approx. 50% of IV peak, but AUC is equivalent.[1] | |

| Half-life ( | ~2.9 Hours | ~2.9 Hours | Elimination is renal-dependent; unaffected by route. |

| Protein Binding | ~80% | ~80% | High binding extends half-life.[1] |

Experimental Design: Rat Model (Sprague-Dawley)[1]

Rationale: The rat is the standard model for small-molecule PK due to the ability to perform serial blood sampling (cannulation) without requiring terminal sacrifice at every timepoint.

Study Groups

-

Group A (IV Reference):

.[3] Dose: 20 mg/kg.[4] -

Group B (IM Test):

. Dose: 20 mg/kg.[4] -

Group C (Control):

. Vehicle only (Saline).

Note: A dose of 20 mg/kg in rats approximates the exposure of a standard 1g human dose based on Body Surface Area (BSA) normalization.

Reagents & Preparation

-

Test Article: Ceforanide (High Purity >98%).

-

Vehicle: Sterile 0.9% Saline or Phosphate Buffered Saline (PBS).

-

Solubility: Ceforanide is freely soluble in water. Prepare fresh on the day of dosing.

-

Concentration: Formulate to deliver volume

mL/kg (e.g., for a 250g rat, inject 0.5 mL; concentration = 10 mg/mL).

Detailed Protocols

Intravenous (IV) Administration (Lateral Tail Vein)

Objective: Instantaneous systemic delivery.[1]

-

Restraint: Place the rat in a warm restrainer (37°C) for 5-10 minutes to dilate tail veins.

-

Site Prep: Swab the lateral tail vein with 70% ethanol.

-

Injection:

-

Use a 27G needle or a pre-placed catheter.

-

Insert needle bevel-up at a shallow angle (15°).

-

Administer bolus slowly over 15–30 seconds to prevent transient high-pressure shock.

-

Critical Check: Lack of resistance and clearing of the vessel indicates successful entry. Blanching indicates subcutaneous extravasation (Study Failure).

-

-

Hemostasis: Apply gentle pressure for 30 seconds.

Intramuscular (IM) Administration (Caudal Thigh)

Objective: Systemic delivery via absorption.[1]

-

Restraint: Manual restraint or anesthesia (Isoflurane) depending on IACUC protocols.

-

Site Selection: The caudal thigh muscles (biceps femoris or quadriceps). Avoid the sciatic nerve (posterior/medial aspect).

-

Injection:

-

Use a 27G needle.

-

Insert needle perpendicular to the skin, approx. 5-8mm deep.

-

Aspirate: Pull back plunger slightly. If blood appears, withdraw and reposition (you have hit a vessel, which would invalidate the IM profile).

-

Inject volume slowly (

mL per site).

-

-

Post-Injection: Massage the muscle gently to distribute the fluid.

Blood Sampling Schedule

To capture the distinct

-

IV Group: Pre-dose, 2 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h.

-

IM Group: Pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h.

-

Note: The early timepoints (2-5 min) are crucial for IV to estimate

. The 30-60 min window is crucial for IM to capture

Workflow Visualization

The following diagram illustrates the decision logic and experimental flow for this comparative study.

Caption: Workflow for comparative PK analysis of Ceforanide. IV focuses on distribution phase capture; IM focuses on absorption kinetics.

Data Analysis & Calculations

Bioanalytical Method

Plasma samples should be analyzed using HPLC-UV or LC-MS/MS.

-

Internal Standard: Cefazolin is structurally similar and serves as an excellent internal standard.

-

Protein Precipitation: Use Acetonitrile (1:3 ratio) to precipitate plasma proteins (crucial due to Ceforanide's 80% binding).[1]

Calculation of Bioavailability ( )

Absolute bioavailability is calculated using the Area Under the Curve (AUC) from time 0 to infinity (

Since doses are identical (20 mg/kg), the formula simplifies to the ratio of AUCs.

Statistical Validation

-

Trapezoidal Rule: Use the linear trapezoidal rule for ascending data and log-linear for descending data.

-

Acceptance Criteria: For Ceforanide, the IM group should yield an

.[3][5] If

References

-

Smyth, R. D., et al. (1979). "Clinical pharmacokinetics and safety of high doses of ceforanide (BL-S786R) and cefazolin."[6] Antimicrobial Agents and Chemotherapy.[3][5][6][7][8]

-

Ripa, S., et al. (1982). "Pharmacokinetics of ceforanide."[5][9] Antimicrobial Agents and Chemotherapy.[3][5][6][7][8]

-

Mulligan, M. E., et al. (1982). "Ceforanide: antibacterial activity, pharmacology, and clinical efficacy." Pharmacotherapy.[3][4][5][7][8][10][11]

- Gibaldi, M., & Perrier, D. (1982).Pharmacokinetics. 2nd rev. ed., Marcel Dekker.

Sources

- 1. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Ceforanide. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Pharmacokinetics of ceforanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Ceforanide: antibacterial activity, pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ceforanide Lysine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for determining the Minimum Inhibitory Concentration (MIC) of Ceforanide lysine, a second-generation cephalosporin antibiotic.[1] Designed for researchers, microbiologists, and drug development professionals, this document elucidates the fundamental principles of antimicrobial susceptibility testing (AST) and offers robust, step-by-step protocols for the broth microdilution and agar dilution methods. Grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), these protocols are designed to ensure accuracy, reproducibility, and self-validation.[2][3] Beyond procedural steps, this guide explains the scientific rationale behind key experimental choices, discusses common bacterial resistance mechanisms, and provides a framework for data interpretation, empowering researchers to generate high-quality, reliable data.

Scientific Background: Understanding Ceforanide and MIC

Ceforanide: A Second-Generation Cephalosporin

Ceforanide is a semi-synthetic, broad-spectrum, second-generation cephalosporin antibiotic with bactericidal activity.[1][4] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[5][6][7]

Mechanism of Action: Ceforanide binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final transpeptidation step of peptidoglycan synthesis.[4][8] This interference with the cross-linking of peptidoglycan units compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[4][8]

-

Spectrum of Activity: Ceforanide is active against a range of Gram-positive and Gram-negative organisms. It demonstrates susceptibility against many coliforms, including Escherichia coli, Klebsiella spp., Enterobacter spp., and Proteus spp.[9] However, it is notably less active against most Gram-positive organisms compared to first-generation cephalosporins, and organisms like Pseudomonas aeruginosa and most strains of Serratia marcescens are typically resistant.[9]

-

Mechanisms of Resistance: Bacterial resistance to Ceforanide and other cephalosporins can arise through several mechanisms:[10]

-

Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[6]

-

Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the drug.[6][10]

-

Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria that limit drug entry.

-

Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell.

-

The Principle of Minimum Inhibitory Concentration (MIC)

The MIC is the most fundamental quantitative measure of an antimicrobial agent's in vitro activity against a specific microorganism. It is defined as the lowest concentration (typically in µg/mL) of an antibiotic that prevents the visible growth of a bacterium after overnight incubation under standardized conditions.[11][12]

Why MIC is Critical:

-

Efficacy Evaluation: It is a primary metric for assessing the potency of a new or existing antibiotic.

-

Resistance Surveillance: Tracking MIC shifts over time helps in monitoring the emergence and spread of antimicrobial resistance.

-

Therapeutic Guidance: MIC values, in conjunction with clinical breakpoints, help classify a bacterium as susceptible, intermediate, or resistant to a particular drug, which is essential for guiding effective treatment choices.[11][13]

Methodologies for MIC Determination

The two most widely accepted and standardized methods for MIC determination are broth dilution and agar dilution.[2][14]

-

Broth Microdilution: This method uses 96-well microtiter plates to test a range of antibiotic concentrations in a liquid growth medium.[14][15] It is highly efficient for testing multiple drugs or isolates simultaneously.

-

Agar Dilution: This method involves incorporating the antibiotic directly into an agar medium, onto which standardized bacterial inocula are spotted.[14][16] It is considered a gold standard by many and is particularly useful for testing fastidious organisms or large numbers of isolates against a single drug.

The following sections provide detailed protocols for both methods, grounded in CLSI M07 guidelines.[2]

Core Protocols: Determining the MIC of Ceforanide Lysine

Preparation of Ceforanide Lysine Stock Solution

Scientist's Note: The accurate preparation of the antibiotic stock solution is the cornerstone of a reliable MIC assay. Ceforanide is often formulated as a lysine salt to improve solubility.[17][18] However, it is sparingly soluble in water but readily soluble in DMSO.[1] Using a high-purity, anhydrous solvent is critical, as absorbed moisture can degrade the compound and affect solubility.[19]

Materials:

-

Ceforanide lysine powder (note the potency/purity from the Certificate of Analysis)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Sterile serological pipettes and pipette tips

Protocol:

-

Potency Calculation: Before weighing, account for the potency of the Ceforanide powder using the information from the Certificate of Analysis. All calculations should be based on the activity of the free base.

-

Mass to weigh (mg) = (Desired Concentration (µg/mL) * Volume (mL)) / (Assay Potency (µg/mg))

-

Example: To prepare a 10 mL stock solution at 1280 µg/mL from a powder with 95% potency (950 µg/mg): Mass = (1280 * 10) / 950 = 13.47 mg

-

-

Weighing: Accurately weigh the calculated mass of Ceforanide lysine powder in a sterile tube using an analytical balance.

-

Dissolution: Add the required volume of anhydrous DMSO to the tube. For a 1280 µg/mL stock, you might prepare a more concentrated initial stock (e.g., 12,800 µg/mL or 10X) to minimize the volume of DMSO added to the growth medium (ideally ≤1% v/v).

-

Vortexing: Vortex the solution thoroughly until all powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

-

Storage:

Trustworthiness Check: Label aliquots clearly with the compound name, concentration, solvent, preparation date, and expiry date. Never use a stock solution that has precipitated or appears discolored.

Broth Microdilution Protocol

Workflow Overview:

Caption: Workflow for Broth Microdilution MIC Determination.

Materials:

-

Ceforanide lysine stock solution

-

Sterile 96-well, U-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture (log-phase growth)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate incubator (35°C ± 2°C)

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

-

Transfer colonies to a tube of sterile saline or broth.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Working Suspension: Dilute this standardized suspension 1:150 in CAMHB. This will yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. Scientist's Note: The final inoculum density is critical. Too high an inoculum can lead to falsely elevated MICs (inoculum effect), while too low a density can result in falsely low MICs. Preparing the working suspension just before use is crucial for bacterial viability.

-

-

Plate Preparation (Serial Dilution):

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. Well 1 will be the highest concentration, and well 11 will be the growth control. Well 12 serves as the sterility control.

-